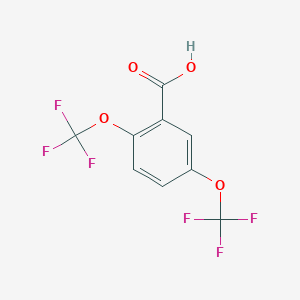

2,5-Bis(trifluoromethoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1003709-86-1 |

|---|---|

Molecular Formula |

C9H4F6O4 |

Molecular Weight |

290.12 g/mol |

IUPAC Name |

2,5-bis(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) |

InChI Key |

LJLZKVYNUPIIAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Molecular Structure and Supramolecular Assembly of Fluorinated Benzoic Acids

Conformational Analysis and Steric Hindrance Effects of Fluorinated Substituents

The size and electronic nature of substituents, particularly at the ortho position, dictate the three-dimensional arrangement of benzoic acid derivatives. The trifluoromethoxy group, like the trifluoromethyl group, is known for its significant steric bulk and strong electron-withdrawing properties, which are key determinants of molecular conformation. mdpi.com

A critical conformational parameter in substituted benzoic acids is the dihedral angle between the plane of the aromatic ring and the plane of the carboxyl group. In unsubstituted benzoic acid, the molecule is nearly planar, allowing for conjugation between the carboxyl group and the phenyl ring. However, the presence of a bulky substituent at the ortho position (adjacent to the carboxyl group) introduces steric repulsion, forcing the carboxyl group to twist out of the plane of the aryl ring. nih.gov

This steric hindrance is well-documented in trifluoromethyl-substituted benzoic acids. For instance, in 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the aromatic ring. nih.gov The effect is even more pronounced in 2,6-bis(trifluoromethyl)benzoic acid, where two bulky ortho groups flank the carboxylic acid. In one study of this compound, two independent molecules in the asymmetric unit exhibited significant dihedral angles of 71.5° and 99.3°. researchgate.net This large rotation disrupts the resonance between the carboxyl group and the benzene (B151609) ring. researchgate.net

The trifluoromethoxy (-OCF3) group is sterically demanding, comparable to or even larger than the trifluoromethyl (-CF3) group. mdpi.comresearchgate.net Studies on trifluoromethoxybenzenes have shown that the -OCF3 group typically does not lie in the plane of the phenyl ring, unlike methoxy (B1213986) groups. nih.gov For 2,5-bis(trifluoromethoxy)benzoic acid, the -OCF3 group at the C2 (ortho) position would exert substantial steric pressure on the adjacent carboxyl group. This would necessitate a significant dihedral angle to minimize steric clash, likely comparable to or greater than that observed in 2-(trifluoromethyl)benzoic acid.

| Compound | Substituent(s) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | 2-CF₃ | 16.8 | nih.gov |

| 2,6-Bis(trifluoromethyl)benzoic acid | 2,6-(CF₃)₂ | 71.5 | researchgate.net |

| 99.3 | |||

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | 2-SPh(4-CF₃) | 13.6 | nih.gov |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 2-Cl, 3-NO₂, 5-CF₃ | 22.9 | iucr.org |

A common feature in the crystallography of compounds containing trifluoromethyl and trifluoromethoxy groups is rotational disorder. researchgate.netnih.gov This phenomenon arises because these groups have high symmetry and a relatively low energy barrier to rotation around the C-C or C-O bond. researchgate.netresearchgate.net In a crystal lattice, if the energy landscape is shallow and there is sufficient space, the group can adopt multiple orientations, which are then averaged in the diffraction data. This is often visualized as agitated or unusually large thermal ellipsoids in ORTEP diagrams. researchgate.net

Trifluoromethyl groups are particularly prone to this, being one of the most common disordered groups in crystal structures. researchgate.net The disorder can be static (different orientations frozen in the lattice) or dynamic (rapid rotation at the measurement temperature). researchgate.net Modeling this disorder during structure refinement is crucial for obtaining accurate geometric parameters and often involves defining two or more positions for the fluorine atoms with partial occupancies. iucr.orgresearchgate.net For example, disorder in the trifluoromethyl group has been modeled in the crystal structures of 2,6-bis(trifluoromethyl)benzoic acid researchgate.net and 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid. nih.gov

The trifluoromethoxy group also exhibits this behavior. nih.gov The combination of a spacious crystal lattice and the rotational freedom of the -OCF3 group can lead to similar disorder. nih.gov Therefore, in a crystal structure of this compound, it would be highly probable to observe rotational disorder in one or both of the -OCF3 substituents.

Hydrogen Bonding Networks and Crystal Engineering

The carboxylic acid functional group is a robust and directional hydrogen-bond donor and acceptor, making it a cornerstone of supramolecular chemistry and crystal engineering. The self-assembly of benzoic acids is typically dominated by hydrogen bonding, leading to predictable and stable motifs. researchgate.netnih.gov

Carboxylic acids primarily self-assemble via two main hydrogen-bonding motifs: the dimer and the catemer.

Dimer Motif: This is the most common motif, where two carboxylic acid molecules form a centrosymmetric pair of O-H···O hydrogen bonds, creating a stable eight-membered ring with an R²₂(8) graph-set descriptor. researchgate.netnih.gov The vast majority of substituted benzoic acids, including fluorinated derivatives like 2-(trifluoromethyl)benzoic acid, crystallize in this dimeric form. nih.gov

Catemer Motif: In this motif, molecules are linked into infinite one-dimensional chains by single O-H···O hydrogen bonds. nih.gov This arrangement is less common for benzoic acids, as the bulk of the substituent R-group can sterically hinder the formation of the chain. nih.gov However, it is not unknown. For instance, one polymorph of 2,6-bis(trifluoromethyl)benzoic acid exhibits a catemeric structure. researchgate.net A rare acid-acid catemer was also observed in the crystal structure of a 4-phenylamino-benzoic acid derivative. nih.govrsc.org

The choice between a dimer and a catemer is influenced by a delicate balance of factors including steric hindrance, electronic effects of substituents, and crystallization conditions. For this compound, the formation of the classic hydrogen-bonded dimer would be the most probable arrangement, as is typical for the majority of benzoic acids.

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in materials science. Fluorinated benzoic acids are known to exhibit polymorphism. A notable example is 2,6-bis(trifluoromethyl)benzoic acid, which has at least two known polymorphs. One form displays a catemeric hydrogen-bonding arrangement, researchgate.net while a second polymorph, crystallized from a solvent-free oil, adopts the more common dimeric structure. researchgate.net

The factors influencing which polymorph is obtained are often subtle and include:

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can direct the formation of a specific polymorph.

Concentration and Temperature: These parameters affect nucleation and growth kinetics, which can favor the formation of either a thermodynamically stable or a metastable form. nist.gov

Additives: The presence of impurities or specifically designed additives can inhibit the growth of one form while promoting another. nist.gov

Given that fluorination can alter polymorphic accessibility princeton.eduiaea.org and that related bis(trifluoromethyl)benzoic acids show polymorphism, it is plausible that this compound could also crystallize in different polymorphic forms under varying experimental conditions.

Ortho-substitution: As discussed, this primarily affects the planarity of the molecule, which in turn influences how molecules can stack and interact.

Meta- and Para-substitution: Substituents at these positions have a less direct steric effect on the carboxyl group but significantly alter the molecule's electronic properties (dipole moment) and shape. rsc.org These changes affect how molecules arrange to optimize packing and secondary interactions like π-π stacking and halogen bonding. researchgate.net

Advanced Crystallographic and Spectroscopic Characterization

Crystallographic Analysis:

In the absence of a specific crystal structure for this compound, the crystallographic data for its isomer, 2,6-Bis(trifluoromethyl)benzoic acid, offers valuable insights. The study of 2,6-Bis(trifluoromethyl)benzoic acid reveals that the presence of sterically demanding trifluoromethyl groups in the ortho positions significantly influences the molecular conformation. These bulky groups cause the carboxylic acid moiety to twist out of the plane of the benzene ring. iucr.org For 2,6-Bis(trifluoromethyl)benzoic acid, the dihedral angles between the aryl ring and the carboxylic acid group are reported to be 71.5(2)° and 99.3(2)° for the two independent molecules in the asymmetric unit. iucr.org A similar out-of-plane arrangement would be anticipated for this compound, driven by the steric hindrance of the ortho-trifluoromethoxy group.

The supramolecular assembly of benzoic acids is typically dominated by the formation of hydrogen-bonded dimers through their carboxylic acid groups. However, the steric and electronic effects of fluorine-containing substituents can lead to alternative motifs. For instance, 2,6-Bis(trifluoromethyl)benzoic acid crystallizes in a catemer motif, where the carboxylic acid groups form a chain-like hydrogen-bonded network. iucr.org This deviation from the common dimeric structure highlights the profound impact of substituent positioning on the crystal packing.

Interactive Table of Crystallographic Data for 2,6-Bis(trifluoromethyl)benzoic acid

| Parameter | Value |

| Molecular Formula | C₉H₄F₆O₂ |

| Molecular Weight | 258.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.873(2) |

| b (Å) | 15.755(3) |

| c (Å) | 11.561(2) |

| β (°) | 94.961(2) |

| Volume (ų) | 1973.0(6) |

| Z | 8 |

| Data sourced from IUCr Journals. iucr.org |

Spectroscopic Characterization:

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), provide complementary information to crystallographic data, offering insights into the electronic environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of fluorinated organic compounds. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups.

¹³C NMR spectroscopy would provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group typically appears in the downfield region of the spectrum. The aromatic carbons would exhibit distinct signals, with their chemical shifts being affected by the attached substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethoxy groups in this compound would give rise to signals in the ¹⁹F NMR spectrum, and their chemical shifts would be characteristic of the -OCF₃ group. Solid-state NMR spectroscopy can be a powerful tool to probe the local environment of atoms in the crystalline state, providing information that is complementary to X-ray diffraction data. chemicalbook.com

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, several characteristic vibrational bands are expected. The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the IR spectrum, often in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibration is another prominent feature, generally observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The presence of strong C-F stretching vibrations is also anticipated, typically in the region of 1300-1100 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-CF₃ stretching modes would be expected to be active in the Raman spectrum.

Interactive Table of Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Carbonyl C=O stretch | 1710 - 1680 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O stretch | 1320 - 1210 | IR |

| C-F stretch | 1300 - 1100 | IR |

| Expected ranges are based on general values for benzoic acids and fluorinated compounds. docbrown.infospectroscopyonline.comlibretexts.org |

Electronic Properties, Reactivity, and Mechanistic Studies of Fluorinated Benzoic Acids

Inductive and Resonance Effects of Trifluoromethoxy Groups on Aromatic Systems

The trifluoromethoxy (-OCF₃) group is characterized by a powerful electron-withdrawing inductive effect, stemming from the high electronegativity of the three fluorine atoms. This effect strongly pulls electron density away from the aromatic ring through the sigma bond framework. While the oxygen atom possesses lone pairs that can be donated to the aromatic π-system via resonance, this effect is considerably diminished compared to a methoxy (B1213986) group. youtube.com The electronegative fluorine atoms contract the oxygen's orbitals, leading to less efficient overlap with the ring's p-orbitals. Consequently, the inductive withdrawal is the dominant electronic influence of the -OCF₃ group.

The acidity of benzoic acid derivatives is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion through the delocalization of its negative charge. This stabilization leads to a lower pKa value, signifying a stronger acid.

The trifluoromethoxy group, with its potent electron-withdrawing inductive effect, significantly increases the acidity of benzoic acid. youtube.com This is consistent with the behavior of other fluorinated substituents like the trifluoromethyl group (-CF₃), which is one of the most powerful electron-withdrawing groups. mdpi.com For example, p-(trifluoromethyl)benzoic acid has a pKa of 3.6, making it a stronger acid than unsubstituted benzoic acid (pKa 4.19). This increased acidity directly reflects the stabilization of the benzoate (B1203000) anion by the substituent.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids This interactive table presents the pKa values for benzoic acid and several fluorinated derivatives, illustrating the acid-strengthening effect of electron-withdrawing groups.

| Compound | pKa Value |

| Benzoic Acid | 4.19 |

| 4-Fluorobenzoic Acid | 4.14 |

| 3-Fluorobenzoic Acid | 3.86 |

| 2-Fluorobenzoic Acid | 3.27 |

| p-(Trifluoromethyl)benzoic acid | 3.6 |

Data sourced for comparative context.

The electronic properties of the trifluoromethoxy substituents heavily influence the reactivity of the aromatic ring towards substitution reactions.

Nucleophilic Aromatic Substitution: Conversely, the high degree of electron deficiency makes the aromatic ring of 2,5-bis(trifluoromethoxy)benzoic acid activated towards nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. Aromatic compounds bearing trifluoromethyl groups are known to react with nucleophilic reagents. Therefore, it is expected that a suitably substituted this compound derivative (e.g., with a leaving group like a halide on the ring) would be a good substrate for SNAr reactions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups through reduction, oxidation, or derivatization.

The reduction of carboxylic acids is a key synthetic transformation.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxylic acid to the corresponding primary alcohol. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group. Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this transformation. For this compound, these methods would yield (2,5-bis(trifluoromethoxy)phenyl)methanol.

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than the starting acid. Therefore, direct reduction is difficult, and over-reduction to the alcohol is a common side reaction. To achieve this transformation, the carboxylic acid is often first converted into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, or through catalytic hydrogenation under specific conditions (e.g., the Rosenmund reduction of an acid chloride).

The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation. However, it serves as an excellent precursor for numerous derivatives.

Esterification: Benzoic acids readily undergo Fischer esterification, a reaction with an alcohol in the presence of a strong acid catalyst (like H₂SO₄) to form an ester. Reacting this compound with an alcohol such as ethanol (B145695) would produce ethyl 2,5-bis(trifluoromethoxy)benzoate. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Acid Chloride Formation: A crucial transformation is the conversion to an acyl chloride. This is typically accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The resulting 2,5-bis(trifluoromethoxy)benzoyl chloride is a highly reactive intermediate, serving as a versatile precursor for the synthesis of amides, esters, and other acyl derivatives.

Amide Formation: Amides can be synthesized from the corresponding carboxylic acid. A common laboratory method involves reacting the derived acyl chloride with an amine. Alternatively, direct amidation of the carboxylic acid with an amine can be achieved using coupling reagents or, in some cases, by heating the reactants together under solvent-free conditions to drive off the water formed.

Reactivity of the Aromatic Ring

The directing effects of the substituents are as follows:

-COOH group: A meta-director.

-OCF₃ groups: Ortho-para directors. youtube.com

In this compound, the substituents are located at positions 1, 2, and 5.

The -COOH at C1 directs incoming electrophiles to C3.

The -OCF₃ at C2 directs incoming electrophiles to C4 and C6.

The -OCF₃ at C5 directs incoming electrophiles to C3 and C6.

The available positions for substitution are C3, C4, and C6. Both the C1 and C5 substituents direct towards C3. Both the C2 and C5 substituents direct towards C6. The C2 substituent directs towards C4. Therefore, electrophilic attack would likely be a complex process, potentially leading to a mixture of products, with positions C3 and C6 being the most electronically favored based on the convergence of directing effects. However, the severely deactivated nature of the ring means that harsh reaction conditions would be required for any electrophilic substitution to occur. The electron-deficient character of the ring makes it a prime candidate for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring.

Electrophilic Aromatic Substitution Reactions

The deactivating nature of the two trifluoromethoxy groups and the carboxylic acid group makes electrophilic aromatic substitution on this compound a challenging transformation that requires harsh reaction conditions. The directing effects of the substituents must be considered to predict the regioselectivity of such reactions.

The carboxylic acid group is a meta-director, while the trifluoromethoxy group is known to be ortho- and para-directing, with a strong preference for the para position. nih.gov In this compound, the positions open for substitution are C3, C4, and C6.

Substitution at C4: This position is para to the -OCF3 group at C1 (if we consider the carboxyl group as the primary point of reference) and meta to the -OCF3 group at C5. The para-directing effect of the C1-substituent and the meta-directing influence of the C5-substituent would both favor substitution at this position.

Substitution at C6: This position is ortho to the C1-substituent and meta to the C5-substituent. The ortho-directing effect of the C1-substituent would favor this position.

Substitution at C3: This position is meta to the C1-substituent and ortho to the C5-substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of C1-COOH | Directing Effect of C2-OCF3 | Directing Effect of C5-OCF3 | Predicted Outcome |

| C3 | Ortho | Meta | Ortho | Minor Product |

| C4 | Meta | Para | Meta | Major Product |

| C6 | Ortho | Ortho | Meta | Minor Product |

Note: This table is based on established directing effects of the individual functional groups.

Research on related compounds, such as trifluoromethoxybenzene, shows that nitration occurs significantly slower than in benzene (B151609) and yields predominantly the para-isomer. nih.gov This supports the prediction that the C4 position would be the primary site of electrophilic attack in this compound, should the reaction proceed.

Metalation Reactions Leading to Organometallic Intermediates

Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the functionalization of substituted aromatic compounds. uwindsor.ca In this process, a strong base, typically an organolithium reagent, deprotonates a position ortho to a directing metalation group (DMG). The carboxylic acid group and ether functionalities can act as DMGs.

For this compound, several potential sites for metalation exist. The most acidic proton is the carboxylic acid proton. After its deprotonation, the resulting carboxylate is a weaker DMG than the trifluoromethoxy groups. The trifluoromethoxy group is known to be a modest DMG.

Given the positions of the substituents, two primary sites for deprotonation on the aromatic ring are C3 and C6.

Metalation at C6: This position is ortho to the C1-carboxylate and the C5-OCF3 group. The combined directing effect of these two groups could facilitate lithiation at this site.

Metalation at C3: This position is ortho to the C2-OCF3 group.

Studies on the metalation of benzotrifluoride (B45747) and its derivatives have shown that lithiation can occur, leading to versatile organometallic intermediates. acs.org The use of sterically hindered bases or specific ligand additives can influence the regioselectivity of the metalation. nih.gov The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Potential Organometallic Intermediates from Metalation of this compound

| Metalation Site | Directing Group(s) | Resulting Intermediate | Potential Subsequent Reactions |

| C6 | -COO-Li+, C5-OCF3 | 6-Lithio-2,5-bis(trifluoromethoxy)benzoate | Reaction with aldehydes, ketones, alkyl halides, etc. |

| C3 | C2-OCF3 | 3-Lithio-2,5-bis(trifluoromethoxy)benzoate | Reaction with various electrophiles. |

Note: The feasibility and selectivity of these metalation reactions would require experimental verification.

Mechanistic Investigations of Reaction Pathways and Catalysis

Detailed mechanistic investigations specifically for reactions involving this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from studies on related fluorinated aromatic compounds.

For instance, photocatalytic methods have been developed for the trifluoromethoxylation of arenes. beilstein-journals.org These reactions often proceed through radical mechanisms, where a trifluoromethoxy radical is generated and adds to the aromatic ring. The application of such a methodology to benzoic acid has been shown to produce a mixture of ortho, meta, and para isomers, indicating the complex nature of the reaction pathway. beilstein-journals.org

Catalysis plays a crucial role in overcoming the high activation barriers associated with the functionalization of deactivated aromatic rings. Transition metal catalysis, for example, is widely employed for cross-coupling reactions. An organometallic intermediate derived from the metalation of this compound could potentially participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the development of catalysts for selective C-H activation and functionalization is an active area of research. Such catalysts could enable the direct introduction of functional groups onto the this compound scaffold without the need for pre-functionalization, offering more atom-economical synthetic routes.

Comparative Reactivity Profiles of Different Fluorinated Benzoic Acid Isomers

The reactivity of fluorinated benzoic acids is highly dependent on the position and number of fluorine-containing substituents. Comparing this compound to its isomers would reveal important structure-reactivity relationships.

Table 3: Comparison of Acidity (Predicted) for Isomeric Bis(trifluoromethoxy)benzoic Acids

| Isomer | Position of -OCF3 Groups | Influence on Carboxylic Acid pKa | Predicted Acidity Ranking (from most to least acidic) |

| 2,3-isomer | ortho, meta | Strong inductive withdrawal from ortho-OCF3, weaker from meta. | 1 |

| 2,4-isomer | ortho, para | Strong inductive withdrawal from ortho-OCF3, resonance donation from para-OCF3 may slightly decrease acidity. | 3 |

| 2,5-isomer | ortho, meta | Strong inductive withdrawal from ortho-OCF3, weaker from meta. | 2 |

| 2,6-isomer | ortho, ortho | Strong inductive withdrawal from both ortho-OCF3 groups, potential for steric hindrance to solvation of the carboxylate. | 4 |

| 3,4-isomer | meta, para | Weaker inductive withdrawal from meta, resonance donation from para may decrease acidity. | 5 |

| 3,5-isomer | meta, meta | Moderate inductive withdrawal from both meta positions. | 6 |

Note: This table provides a qualitative prediction based on known electronic effects. Experimental pKa values are needed for a quantitative comparison.

In terms of electrophilic aromatic substitution, the deactivating effect of the two trifluoromethoxy groups will be a common feature among all isomers. However, the regioselectivity of the substitution will be dictated by the specific substitution pattern. For example, in the 3,5-isomer, both -OCF3 groups would direct an incoming electrophile to the C2, C4, and C6 positions, leading to a potentially complex mixture of products. In contrast, the 2,4-isomer would likely see a strong directing effect towards the C5 position, which is ortho to the C4-OCF3 and meta to the C2-OCF3.

The reactivity in metalation reactions would also differ. The presence of a -OCF3 group ortho to the carboxylic acid, as in the 2,X-isomers, provides a clear site for directed ortho-metalation at the C3 or C6 position, depending on the other substituent. In isomers where both -OCF3 groups are meta or para to the carboxylic acid, the directing effect for metalation would be weaker and potentially less selective.

Derivatization Strategies and Functional Analog Development

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Functionality

The carboxylic acid moiety of 2,5-bis(trifluoromethoxy)benzoic acid is a prime site for derivatization to produce esters and amides. These functional groups can alter the molecule's solubility, polarity, and biological activity.

Esterification: The synthesis of ester derivatives, such as methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, is a key first step in more complex syntheses, like the formation of hydrazides. mdpi.com This transformation is typically achieved through standard esterification methods. One common approach involves reacting the benzoic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or by using a reagent like thionyl chloride to form an intermediate acyl chloride, which then readily reacts with the alcohol. mdpi.com

Amidation: The formation of amide bonds is a cornerstone of medicinal chemistry, used to create stable linkages in biologically active molecules. The synthesis of amide derivatives from this compound typically requires activation of the carboxylic acid to overcome its inherent low reactivity. Common methods include:

Conversion to Acyl Chloride: The benzoic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com This highly reactive intermediate is then coupled with a primary or secondary amine to form the desired amide. google.com

Mixed Anhydride Formation: The benzoic acid can be activated by reacting it with an alkyl chloroformate, such as ethyl chloroformate, to form a mixed anhydride. google.com This activated species then reacts with an amine to yield the amide product, a method used in the synthesis of the pharmaceutical agent Flecainide. google.com

These derivatization reactions are fundamental for building more complex molecular architectures.

Interactive Data Table: Key Ester and Amide Synthesis Reactions

| Starting Material | Reagent(s) | Product Type | Example Product Name | Citation |

|---|---|---|---|---|

| This compound | Thionyl Chloride, Methanol | Ester | Methyl 2,5-bis(trifluoromethoxy)benzoate | mdpi.com |

| This compound | Ethyl Chloroformate, 2-(Aminomethyl)pyridine | Amide | 2,5-Bis(trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide | google.com |

| This compound | Acyl Chloride Formation, 2-(Aminomethyl)piperidine | Amide | Flecainide | google.com |

Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., Oxadiazoles, Thioureas)

The this compound scaffold can be incorporated into various nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazoles are synthesized from the corresponding benzoic acid through a multi-step sequence. mdpi.com A series of 1,3,4-oxadiazole (B1194373) derivatives based on the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been synthesized and evaluated for potential anti-cancer and anti-diabetic properties. mdpi.com The general synthetic pathway is as follows:

Esterification: The benzoic acid is first converted to its methyl ester. mdpi.com

Hydrazide Formation: The resulting ester is reacted with hydrazine (B178648) hydrate (B1144303) to form 2,5-bis(trifluoroethoxy)benzohydrazide. mdpi.com

Hydrazone Synthesis: The benzohydrazide (B10538) is condensed with various aldehydes or acetophenones to produce hydrazone derivatives (Schiff bases). mdpi.com

Cyclization: The hydrazones undergo cyclization, often using acetic anhydride, to form the final 1,3,4-oxadiazole ring system. mdpi.com

Thioureas: Thiourea (B124793) derivatives are another important class of heterocyclic compounds with diverse biological activities. researchgate.netfarmaciajournal.com While direct synthesis from this compound is not explicitly detailed in the provided results, a general and adaptable pathway involves converting the benzoic acid into a reactive isothiocyanate intermediate. farmaciajournal.com This process typically includes:

Acid Chloride Formation: The benzoic acid is treated with thionyl chloride to generate the acid chloride. farmaciajournal.com

Isothiocyanate Synthesis: The acid chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a benzoyl-isothiocyanate intermediate. farmaciajournal.com

Thiourea Formation: The isothiocyanate is then reacted with a primary aromatic or aliphatic amine to yield the final N,N'-disubstituted thiourea derivative. farmaciajournal.com

Interactive Data Table: Heterocycle Synthesis Pathways

| Target Heterocycle | Key Intermediate | General Reagents for Formation | Citation |

|---|---|---|---|

| 1,3,4-Oxadiazole | Benzohydrazide | Hydrazine Hydrate, Aldehyde/Ketone, Acetic Anhydride | mdpi.com |

| Thiourea | Benzoyl-isothiocyanate | Thionyl Chloride, Ammonium Thiocyanate, Amine | farmaciajournal.com |

Development of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization involves combining two or more pharmacophores into a single molecular entity to create hybrid molecules with potentially enhanced affinity, selectivity, or a multi-target profile. nih.gov The this compound scaffold is a key component in the synthesis of such molecules, most notably the anti-arrhythmic drug Flecainide. google.com

The synthesis of Flecainide is a prime example of developing a hybrid molecule. The process involves coupling the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold with a piperidine (B6355638) moiety. google.com One patented method describes activating the benzoic acid with ethyl chloroformate and subsequently reacting it with 2-(aminomethyl)pyridine. google.com The resulting benzamide (B126) then undergoes catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine ring, yielding Flecainide. google.com This process demonstrates how the fluorinated benzoic acid core can be chemically linked to other functional units to produce complex, high-value molecules. google.com

Structure-Reactivity Relationships in Novel Fluorinated Benzoic Acid Derivatives

The introduction of fluorine atoms or fluorine-containing groups like trifluoromethoxy (-OCF3) significantly alters the physicochemical properties and reactivity of the benzoic acid scaffold. lookchem.com

Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The presence of two such groups on the benzene (B151609) ring drastically lowers the electron density of the aromatic system. This has two major consequences:

Increased Acidity: The electron-withdrawing nature of the -OCF3 groups stabilizes the carboxylate anion formed upon deprotonation, making this compound a stronger acid compared to unsubstituted benzoic acid.

Ring Reactivity: The benzene ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

Conformational and Structural Effects: The position of fluoro-substituents on the benzoic acid ring influences the conformation of the carboxylic acid group. nih.govresearchgate.net For ortho-substituted benzoic acids, repulsive forces between the substituent and the carbonyl oxygen can affect the planarity of the molecule. nih.gov In the case of 2,6-disubstituted analogs like 2,6-bis(trifluoromethyl)benzoic acid, significant steric hindrance forces the carboxyl group to be non-coplanar with the benzene ring, with observed dihedral angles as high as 99.3°. nih.gov This steric effect can impact the molecule's ability to interact with biological targets and influence the reactivity of the carboxyl group.

Interactive Data Table: Property Comparison of Benzoic Acid Derivatives

| Compound | Key Feature | Expected Acidity (pKa) | Aromatic Ring Reactivity (Electrophilic Attack) | Citation |

|---|---|---|---|---|

| Benzoic Acid | Unsubstituted | ~4.2 | Normal | researchgate.net |

| 2-Fluorobenzoic Acid | Single ortho-F | Lower (Stronger Acid) | Deactivated | nih.govresearchgate.net |

| This compound | Two -OCF3 groups | Significantly Lower (Much Stronger Acid) | Highly Deactivated | lookchem.com |

Design and Synthesis of Advanced Fluorinated Aromatic Carboxylic Acids for Specific Applications

The demand for novel fluorinated building blocks for pharmaceuticals, agrochemicals, and functional materials drives the development of advanced synthetic methods for fluorinated aromatic carboxylic acids. lookchem.comhokudai.ac.jp Research focuses on creating more efficient, selective, and environmentally friendly routes.

Modern strategies for synthesizing these advanced building blocks include:

Organic Electrolysis: Researchers have successfully used organic electrolysis to regioselectively synthesize a variety of fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide, often achieving good yields for compounds that are difficult to prepare by conventional means. hokudai.ac.jp

Direct C-H Activation and Fluorination: A significant advance is the direct conversion of C-H bonds into C-F bonds. chemeurope.com Recent methods use palladium catalysts to directly introduce fluorine atoms into aliphatic carboxylic acids, simplifying what were previously complex, multi-step syntheses. chemeurope.com While demonstrated on aliphatic acids, the principles of C-H activation are a major focus for aromatic systems as well.

Novel Reagent Development: The development of new reagents facilitates challenging transformations. For instance, 2-(trifluoromethylthio)benzothiazolium triflate has been developed as a deoxyfluorinating agent to directly convert carboxylic acids into highly versatile acyl fluorides under mild conditions. beilstein-journals.orgresearchgate.net This allows for one-pot procedures where the acid is converted to the acyl fluoride (B91410) and then immediately used in subsequent reactions, such as amide formation. beilstein-journals.org

These advanced synthetic approaches are crucial for expanding the library of available fluorinated aromatic carboxylic acids, enabling the design and creation of next-generation molecules for specific, high-value applications. tandfonline.com

Advanced Applications in Chemical Sciences and Materials Technology

Strategic Utility as Synthetic Intermediates and Precursors in Fine Chemical Synthesis

Fluorinated benzoic acids are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. The carboxylic acid group of 2,5-Bis(trifluoromethoxy)benzoic acid can readily undergo various chemical transformations, such as esterification, amidation, and reduction, to introduce the fluorinated phenyl ring into more complex molecular architectures.

The trifluoromethoxy groups are known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in drug discovery. For instance, the related compound 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in the synthesis of Flecainide, an antiarrhythmic drug. This highlights the role of such fluorinated benzoic acids as crucial building blocks in the pharmaceutical industry. While direct synthetic applications of this compound are not extensively documented, its structural similarity to these important precursors suggests its potential utility in the synthesis of novel bioactive compounds.

Research on other substituted benzoic acids has demonstrated their role as versatile scaffolds. For example, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov The unique electronic properties conferred by the two trifluoromethoxy groups in this compound could lead to the development of new classes of therapeutic agents.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Plasticizers, Fragrances, Polymer Monomers |

| Amidation | Amine, Coupling Agent | Amide | Pharmaceuticals, Agrochemicals |

| Acyl Chloride Formation | Thionyl Chloride, Oxalyl Chloride | Acyl Chloride | Reactive Intermediate for further synthesis |

| Reduction | LiAlH4, NaBH4 | Benzyl Alcohol | Precursor for other functional groups |

Contributions to Materials Science and Engineering

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced performance characteristics. The high electronegativity and stability of the C-F bond, along with the unique properties of the trifluoromethoxy group, make this compound a promising candidate for the development of advanced materials.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. researchgate.net These properties arise from the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms.

The presence of trifluoromethoxy groups is known to impart a high degree of hydrophobicity to a surface. This is due to the low polarizability of the C-F bond, which minimizes interactions with water molecules. Polymers synthesized using this compound would be expected to exhibit highly hydrophobic surfaces. Such materials are valuable for a variety of applications, including water-repellent coatings, anti-fouling surfaces, and low-friction materials. The ability to control the surface properties of materials is critical in many technological areas, and fluorinated benzoic acids provide a versatile tool for achieving desired levels of hydrophobicity.

Table 2: Expected Properties of Polymers Incorporating this compound

| Property | Expected Outcome | Rationale |

|---|---|---|

| Thermal Stability | High | Strong C-F bonds and aromatic structure |

| Chemical Resistance | High | Inertness of C-F bonds |

| Surface Energy | Low | Low polarizability of trifluoromethoxy groups |

| Hydrophobicity | High | Repulsion of water molecules by fluorinated surface |

| Refractive Index | Low | Low polarizability of C-F bonds |

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. nih.gov They are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

While there is no specific literature on the use of this compound in MIPs, its structural features make it an interesting candidate for both a template and a functional monomer. As a template, its unique shape and electronic properties could be used to create highly selective binding sites. As a functional monomer, the carboxylic acid group can interact with templates through hydrogen bonding, while the fluorinated aromatic ring can participate in hydrophobic and π-π stacking interactions. The use of fluorinated compounds in MIPs can enhance selectivity, particularly for the recognition of other fluorinated molecules. For instance, 2,6-Bis(trifluoromethyl)benzoic acid has been used in the development of MIPs for the selective separation of brominated aromatic compounds. sigmaaldrich.comsigmaaldrich.com

The modification of surfaces to control their properties is a cornerstone of modern materials science. The low surface energy and hydrophobicity imparted by fluorinated compounds make them ideal for creating specialized surfaces and thin films. This compound can be used to modify surfaces through various techniques, such as self-assembly or grafting.

The carboxylic acid group can serve as an anchor to attach the molecule to a substrate, while the fluorinated aromatic part would form the outer surface, imparting its hydrophobic and low-friction properties. Such modified surfaces could be used to create anti-stick coatings for cookware, self-cleaning windows, and biomedical implants with reduced biofouling. The ability to create well-defined thin films with controlled properties is crucial for applications in microelectronics, optics, and sensor technology. The use of benzoic acid derivatives for surface modification has been demonstrated, for example, in the grafting of benzoic acid onto polyethylene (B3416737) films to improve their surface affinity to polar substances. conicet.gov.ar The incorporation of trifluoromethoxy groups would further enhance the performance of such modified surfaces.

Based on a comprehensive review of publicly available scientific and technical literature, there is currently insufficient information to generate a detailed article on the specific advanced applications of This compound as outlined.

Extensive searches for this compound in the context of:

Area-Selective Atomic Layer Deposition (AS-ALD)

Interfacial Coordination Chemistry

Perovskite Solar Cell Defect Passivation

Coordination Polymers and Supramolecular Materials

Molecular Docking Simulations

did not yield specific research findings, detailed studies, or relevant data required to construct the requested article.

Furthermore, significant discrepancies were identified in chemical databases regarding the CAS Number for this compound, often leading to conflicting information with other chemical substances. This lack of clear and verifiable data prevents the creation of an accurate and scientifically sound article that adheres to the strict content and structural requirements of the request.

Therefore, the requested article cannot be generated at this time.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Landscapes and Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemicalbook.incmdm.tw By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, which is invaluable for understanding the conformational flexibility and interaction mechanisms of molecules like this compound.

Conformational Landscapes:

The trifluoromethoxy (-OCF₃) groups and the carboxylic acid (-COOH) group are not static; they can rotate around their bonds to the benzene (B151609) ring. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. The collection of all possible conformations and their relative energies is known as the conformational landscape.

MD simulations can map this landscape by simulating the molecule's dynamic behavior in a solvent, typically water, over nanoseconds or even microseconds. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. For this compound, key dihedral angles, such as those between the -COOH group and the benzene ring, and between the C-O bond of the -OCF₃ groups and the ring, would be monitored. The results would reveal the preferred orientation of the substituent groups, which is critical for how the molecule interacts with its environment, including potential binding partners. While specific simulation data for this exact molecule is not prevalent in public literature, the principles of such an analysis are well-established for substituted benzoic acids. chemicalbook.in

Illustrative Conformational Analysis Data for this compound This table represents typical data that would be generated from an MD simulation analysis. The values are illustrative.

| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier to Rotation (kcal/mol) |

| C2-C1-C(O)-OH (Carboxylic Acid) | ~25° | 3.5 |

| C1-C2-O-CF₃ (ortho-Trifluoromethoxy) | ~90° | 2.8 |

| C4-C5-O-CF₃ (meta-Trifluoromethoxy) | ~0° | 1.5 |

Binding Mechanism Elucidation:

In the context of drug design or materials science, understanding how a small molecule binds to a target, such as a protein or a surface, is of paramount importance. MD simulations can model the entire binding process, from the initial encounter of the molecule and its target to the final, stable bound state.

For this compound, simulations could be used to study its interaction with a protein's active site. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the trifluoromethoxy groups can engage in specific fluorine-protein interactions and are lipophilic. MD simulations can reveal the key amino acid residues involved in binding, the role of water molecules in mediating the interaction, and the free energy changes associated with the binding event. Techniques like metadynamics can be employed within MD to accelerate the sampling of rare binding events and to calculate the binding free energy landscape, providing a comprehensive understanding of the binding mechanism.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties and predict the spectroscopic signatures of molecules with high accuracy. These methods are essential for understanding the intrinsic properties of this compound, which are dictated by its electron distribution.

Electronic Structure:

DFT calculations can determine the optimized ground-state geometry of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

For this compound, the MEP would likely show a region of high negative potential around the carboxylic acid's oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. The highly electronegative fluorine atoms would create localized positive potentials on the carbon atoms of the -OCF₃ groups. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic transition properties.

Illustrative DFT-Calculated Structural and Electronic Parameters for this compound This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G level). The values are illustrative.*

| Parameter | Calculated Value |

| C=O Bond Length (Carboxylic Acid) | 1.22 Å |

| C-O Bond Length (Carboxylic Acid) | 1.35 Å |

| Ar-C Bond Length (Carboxylic Acid) | 1.49 Å |

| Ar-O Bond Length (-OCF₃) | 1.38 Å |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Spectroscopic Property Prediction:

Quantum chemical calculations are widely used to predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific spectral peaks to the vibrational modes of the molecule (e.g., C=O stretch, C-F stretches, aromatic ring vibrations).

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated shifts with experimental data can help to confirm the molecular structure and its conformational preferences in solution. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly important for characterizing the electronic environment of the trifluoromethoxy groups.

Illustrative Predicted Spectroscopic Data for this compound This table shows representative spectroscopic data that would be predicted from quantum chemical calculations. The values are illustrative.

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency | ~1715 cm⁻¹ | C=O stretch of the carboxylic acid |

| IR Frequency | ~1260 cm⁻¹ | C-F symmetric stretch |

| ¹H NMR Chemical Shift | ~11-13 ppm | Carboxylic acid proton |

| ¹³C NMR Chemical Shift | ~168 ppm | Carboxylic acid carbon |

| ¹⁹F NMR Chemical Shift | ~ -58 ppm | -OCF₃ |

Through these advanced computational approaches, a comprehensive, molecule-specific understanding of this compound can be developed, paving the way for its rational design and application in various technological and scientific domains.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Methodologies for 2,5-Bis(trifluoromethoxy)benzoic Acid Synthesis

Traditional methods for introducing trifluoromethoxy groups can often involve harsh reagents and conditions. The future of synthesizing this compound will likely pivot towards more sustainable and environmentally benign approaches, aligning with the principles of green chemistry.

Key research avenues include:

Visible-Light Photoredox Catalysis : This strategy has emerged as a powerful tool for forming C-O bonds and other transformations under mild conditions. nih.gov Research could explore the use of photocatalysts to mediate the trifluoromethoxylation of a suitable benzoic acid precursor, potentially reducing the need for high temperatures and aggressive reagents. advanceseng.comresearchgate.net This method offers a pathway to activate otherwise inert chemical bonds using light, which is a sustainable energy source. researchgate.net

Flow Chemistry for Trifluoromethylation : Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, and enhance safety, particularly when handling reactive intermediates or gaseous reagents like fluoroform (CF3H). cam.ac.uk The utilization of industrial byproducts like CF3H as a trifluoromethyl source is a key goal of modern chemistry to improve sustainability. asahilab.co.jp Developing a flow process for the synthesis of this compound could lead to higher yields, purity, and a significantly improved environmental footprint. cam.ac.ukasahilab.co.jp

Transition-Metal-Free Fluorination : While transition metals are effective catalysts, they can be costly and pose toxicity and removal challenges. Future syntheses could focus on methods using readily available, metal-free reagents. For instance, nucleophilic fluorination of 1-arylbenziodoxolones has been shown to be an effective, transition-metal-free route to fluorobenzoic acids. arkat-usa.org Adapting such methodologies for trifluoromethoxylation could provide a more economical and sustainable synthetic route.

| Green Chemistry Methodology | Potential Advantages for Synthesis | Relevant Research Principle |

|---|---|---|

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of sustainable energy, high selectivity. | Enables the activation of inert bonds and radical generation under gentle conditions, avoiding harsh reagents. nih.govresearchgate.net |

| Continuous Flow Chemistry | Enhanced safety, precise control, scalability, potential use of waste gas (CF3H). | Allows for the safe handling of toxic materials and complete consumption of reagents, minimizing environmental impact. cam.ac.ukasahilab.co.jp |

| Transition-Metal-Free Synthesis | Lower cost, reduced toxicity, simplified purification. | Utilizes hypervalent iodine reagents or other promoters to achieve fluorination without metal catalysts. arkat-usa.org |

Advanced Characterization Techniques for Complex Structural Elucidation

Future research will likely employ a combination of computational and experimental techniques:

Quantum Chemical Calculations : Density Functional Theory (DFT) calculations are crucial for investigating the potential energy landscape of the molecule. nih.govmdpi.com These calculations can predict the most stable conformers, the energy barriers to internal rotation of the carboxylic acid and trifluoromethoxy groups, and how intramolecular hydrogen bonding might influence the structure.

Cryogenic Matrix-Isolation Spectroscopy : This experimental technique, often paired with DFT, involves trapping the molecule in an inert gas matrix (like argon) at very low temperatures. This allows for the study of individual conformers without the influence of intermolecular interactions, providing clear experimental validation of computational predictions. nih.gov

Solid-State NMR and X-ray Crystallography : Determining the crystal structure is essential for understanding the intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving fluorine, that govern the solid-state packing. rsc.orgresearchgate.net Advanced solid-state NMR techniques can provide further details on the local environment of the carbon and fluorine atoms, complementing crystallographic data, especially if polymorphism is observed. researchgate.net

Chemoinformatics and Machine Learning Approaches for Compound Discovery and Property Prediction

Chemoinformatics and artificial intelligence are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. For this compound, these computational tools can be used to explore its potential and design novel derivatives with tailored properties.

Emerging research directions include:

Virtual Screening and Molecular Docking : Using the structure of this compound as a scaffold, virtual screening of large chemical databases can identify new derivatives with high predicted binding affinity for specific biological targets, such as enzymes or protein receptors. nih.govbenthamdirect.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Machine Learning (ML) for Property Prediction : ML models can be trained on existing data from fluorinated compounds to predict various properties of new, unsynthesized derivatives. acs.org For example, a neural network could predict the fluorination strength of a potential reagent or the expected bioactivity of a new molecule based on its structure. nih.govrsc.org This predictive power can guide synthetic efforts toward compounds with a higher probability of success. chemrxiv.org

Reaction Outcome Prediction : ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (reagents, solvents, temperature) for synthesizing derivatives of this compound, improving reaction yields and reducing the time spent on experimental optimization. acs.org

| Computational Approach | Application for this compound | Potential Impact |

|---|---|---|

| Virtual Screening | Identify derivatives with high binding affinity to therapeutic targets. nih.govbenthamdirect.com | Accelerates hit identification in drug discovery. |

| Machine Learning Property Prediction | Forecast bioactivity, toxicity, or material properties of novel analogues. nih.govchemrxiv.org | Prioritizes the synthesis of high-potential compounds. |

| Machine Learning Reaction Optimization | Predict high-yielding conditions for synthetic modifications. acs.org | Reduces experimental effort and resource consumption. |

Interdisciplinary Research Integrating Fluorinated Benzoic Acids into Novel Technologies

The unique electronic properties and metabolic stability conferred by trifluoromethoxy groups make this compound an attractive building block for a wide range of applications. mdpi.combeilstein-journals.org Future breakthroughs will likely come from interdisciplinary collaborations that integrate this compound into new technological platforms.

Promising areas for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery : The trifluoromethoxy group is highly valued in drug design for its ability to enhance metabolic stability and cell membrane permeability. mdpi.com Research focused on using this compound as a scaffold could lead to new therapeutic agents. chemimpex.compreprints.org For example, related fluorinated benzoic acids are used to synthesize potassium channel openers for epilepsy treatment and as dual inhibitors of anti-apoptotic proteins in cancer therapy. ossila.comnih.gov The closely related compound 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.

Materials Science : The thermal stability and chemical resistance of fluorinated compounds make them ideal for creating advanced materials. chemimpex.comchemimpex.com Interdisciplinary research could explore the incorporation of this compound into polymers or coatings to develop materials with enhanced durability, hydrophobicity, or specific dielectric properties.

Chemical Biology and Probe Development : The presence of multiple fluorine atoms makes the molecule an excellent candidate for ¹⁹F NMR studies. mdpi.com Collaborations with chemical biologists could lead to the development of molecular probes based on the this compound structure to study biological systems, such as protein-ligand interactions, in real-time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-bis(trifluoromethoxy)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves electrophilic substitution or coupling reactions. For example, a two-step approach analogous to related fluorinated benzoic acids (e.g., using trifluoroacetic acid and sulfuric acid for trifluoromethylation, followed by oxidation of intermediates). Purity optimization requires recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and vacuum drying. Purity validation via HPLC (>95% peak area) and ¹H/¹⁹F NMR to confirm absence of unreacted precursors or byproducts .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis : Use ¹H and ¹⁹F NMR to verify substituent positions and symmetry. Compare chemical shifts to analogs like 3,5-bis(trifluoromethyl)benzoic acid (δ ~8.2 ppm for aromatic protons, δ -60 to -70 ppm for CF₃ groups) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (mp ~140–144°C for analogs) and thermogravimetric analysis (TGA) to assess decomposition under nitrogen atmosphere .

Q. What are the solubility profiles and formulation strategies for this compound in aqueous vs. organic systems?

- Methodological Answer : The compound is lipophilic due to trifluoromethoxy groups. For aqueous solubility, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered solutions (pH 7–8). For organic phases, use THF or dichloromethane. Note: Solubility in water is <1 mg/mL; use surfactants (e.g., Tween-80) for in vitro assays. Validate stability via UV-Vis spectroscopy over 24 hours .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Follow GHS hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and sealed containers. Store at 2–8°C in desiccated conditions to prevent hydrolysis of trifluoromethoxy groups. Monitor for decomposition via periodic FT-IR to detect carboxylic acid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., SPR binding vs. cellular viability) and cross-validate with certified reference materials (CRM4601-b-type standards). Use LC-MS to rule out batch-specific impurities. For example, residual trifluoroacetic acid from synthesis can inhibit enzymes, requiring neutralization prior to assays .

Q. What role does the trifluoromethoxy substituent play in drug design, and how can its electronic effects be quantified?

- Methodological Answer : The -OCF₃ group enhances metabolic stability and lipophilicity. Quantify electronic effects via Hammett substituent constants (σₚ ≈ 0.35 for -OCF₃) or computational methods (DFT calculations for charge distribution). Compare with analogs (e.g., -OCH₃ vs. -OCF₃) in SAR studies to assess bioavailability and target binding .

Q. How can this compound be utilized as a precursor in synthesizing fluorinated pharmaceutical intermediates?

- Methodological Answer : The carboxylic acid group allows derivatization via amidation or esterification. For example, coupling with benzylamines (e.g., 3,5-bis(trifluoromethyl)benzylamine) using EDC/HOBt catalysis yields bioactive amides. Monitor reaction progress via TLC (Rf shift in 1:1 ethyl acetate/hexane) and purify via flash chromatography .

Q. What advanced techniques are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes. Use synchrotron radiation for high-resolution data.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces.

- 19F NMR : Exploit the fluorine atoms for real-time monitoring of target engagement in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.